5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one is a synthetic organic compound that belongs to the class of isoindolinones. This compound is characterized by the presence of a bromine atom at the 5th position, a morpholine ring attached via an ethyl linker, and a dihydroisoindolone core. Isoindolinones are known for their diverse biological activities and are often used as building blocks in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one typically involves multiple stepsThe reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to scale up the production while maintaining consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bromine atom or other substituents.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted isoindolinones .
Scientific Research Applications
5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-(4-morpholino)pyrimidine: Similar in structure but with a pyrimidine core.
5-Bromo-2-(morpholin-4-yl)aniline: Contains a morpholine ring but differs in the core structure.
2-Bromo-3-(morpholin-4-yl)propionic acid: Another brominated morpholine derivative with a different core .
Uniqueness
5-Bromo-2-[2-(morpholin-4-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one is unique due to its specific combination of a brominated isoindolinone core and a morpholine moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
CAS No. |
864867-19-6 |
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Molecular Formula |
C14H17BrN2O2 |
Molecular Weight |
325.20 g/mol |
IUPAC Name |
5-bromo-2-(2-morpholin-4-ylethyl)-3H-isoindol-1-one |
InChI |
InChI=1S/C14H17BrN2O2/c15-12-1-2-13-11(9-12)10-17(14(13)18)4-3-16-5-7-19-8-6-16/h1-2,9H,3-8,10H2 |
InChI Key |
MAKUIFLDDUIHAX-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCN2CC3=C(C2=O)C=CC(=C3)Br |
Origin of Product |
United States |
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